2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a pyrrolidinone scaffold linked to a sulfanyl-acetamide moiety. This compound is structurally characterized by:
- A sulfanyl bridge connecting the pyrrolidinone ring to an N-(4-fluorophenyl)acetamide group, which enhances solubility and target selectivity.
Such compounds often target the hemopexin (HPX) domain of MMP-9 to disrupt protein-protein interactions critical for cancer metastasis .
Properties
Molecular Formula |
C18H15FN2O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H15FN2O3S/c19-12-6-8-13(9-7-12)20-16(22)11-25-15-10-17(23)21(18(15)24)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,20,22) |
InChI Key |
ZPXJAQPVBAWWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dioxo-1-phenylpyrrolidine with a thiol-containing compound to form the sulfanyl derivative. This intermediate is then reacted with 4-fluoroaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide Binding Affinity: KD = 2.1 µM (MMP-9 HPX domain). Activity: Inhibited tumor growth and lung metastasis in MDA-MB-435 mouse models . Structural Difference: Replaces the pyrrolidinone ring with a pyrimidinone core and incorporates a difluoromethoxy-phenyl group.
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Binding Affinity: KD = 320 nM (MMP-9 HPX domain). Activity: Blocks proMMP-9 interactions with α4β1 integrin and CD44, dissociating EGFR from signaling complexes . Structural Difference: Features a hexahydroquinazolinone ring and a longer butanamide linker.
JNJ0966 Binding Affinity: KD = 5.0 µM (proMMP-9). Activity: Inhibits proMMP-9 activation and HT1080 cell migration; blood-brain barrier penetration noted . Structural Difference: Bithiazole core with methoxyphenyl and methyl substituents.
Comparative Analysis:
Key Insight: The hexahydroquinazolinone analog exhibits superior binding affinity (320 nM) compared to other MMP-9 inhibitors, likely due to its extended hydrophobic interactions with the HPX domain. The target compound’s pyrrolidinone core may offer synthetic accessibility but requires empirical validation of potency.
Acetamide Derivatives with Heterocyclic Moieties
Key Compounds (from and ):
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t)
- Activity : Moderate LOX inhibition (IC50 = 45 µM) and BChE inhibition (IC50 = 18 µM) .
- Structural Difference : Indole-oxadiazole hybrid with chloro-methylphenyl substitution.
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (from ) Structural Feature: Benzothiazole ring with 4-fluorophenylacetamide. Potential Activity: Similar fluorophenyl groups in other analogs show cholinesterase or kinase inhibition .
Comparative Analysis:
Key Insight : While the target compound is hypothesized to target MMP-9, analogs like 8t demonstrate broader enzyme inhibition profiles (LOX, BChE), highlighting the impact of heterocyclic appendages on target selectivity.
Biological Activity
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 365.39 g/mol. The structure features a pyrrolidine ring, a sulfanyl group, and a fluorinated phenyl acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in cellular signaling pathways, which can lead to various pharmacological effects. The presence of the fluorine atom enhances metabolic stability and may influence the compound's lipophilicity, affecting its distribution in biological systems.
Anticonvulsant Activity
Research has indicated that derivatives of the pyrrolidine structure exhibit anticonvulsant properties. A study focused on N-phenylacetamide derivatives demonstrated that compounds similar to this compound showed significant protection against seizures in animal models using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) tests .
Table 1: Anticonvulsant Activity Summary
| Compound | Test Used | Dose (mg/kg) | Result |
|---|---|---|---|
| This compound | MES | 100 | Significant protection observed |
| Other derivatives | MES/6-Hz | 30 - 300 | Varied efficacy; some showed delayed onset |
The results indicated that the introduction of substituents such as fluorine significantly enhanced anticonvulsant activity due to increased lipophilicity and improved central nervous system (CNS) penetration .
Cytotoxicity Studies
In vitro studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with cellular signaling pathways, including those regulating cell survival and proliferation.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
Case Studies
A notable case study evaluated the efficacy of this compound in combination with other antiepileptic drugs (AEDs). The study found that the combination therapy led to enhanced seizure control in resistant epilepsy models, suggesting a potential role for this compound as an adjunct treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
